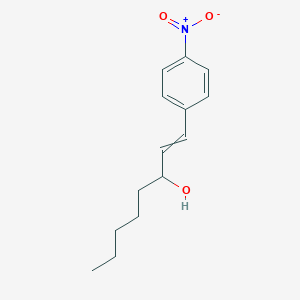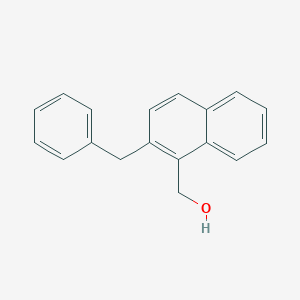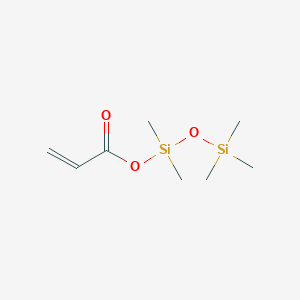![molecular formula C21H16O2S B15170244 {4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone CAS No. 918340-98-4](/img/structure/B15170244.png)
{4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone is an organic compound with a complex structure that includes both sulfinyl and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to suit specific requirements.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation of the sulfinyl group results in the formation of a sulfone, while reduction can lead to the formation of a simpler hydrocarbon structure.
Applications De Recherche Scientifique
{4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which {4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfinyl group can participate in redox reactions, while the phenyl groups can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of biological pathways and influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone: A simpler compound with two phenyl groups attached to a carbonyl group.
Sulfoxides: Compounds with a sulfinyl group attached to various organic moieties.
Uniqueness
{4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone is unique due to the presence of both sulfinyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
918340-98-4 |
|---|---|
Formule moléculaire |
C21H16O2S |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
[4-[2-(benzenesulfinyl)ethenyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C21H16O2S/c22-21(18-7-3-1-4-8-18)19-13-11-17(12-14-19)15-16-24(23)20-9-5-2-6-10-20/h1-16H |
Clé InChI |
MDYOARAPXMDQSF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=CS(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide](/img/structure/B15170163.png)

![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)azetidin-2-one](/img/structure/B15170181.png)

![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-nitro-](/img/structure/B15170186.png)


![(6E)-6-{[Phenyl(pyridin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B15170198.png)

![11H-Benzo[a]fluoren-3-amine](/img/structure/B15170215.png)




